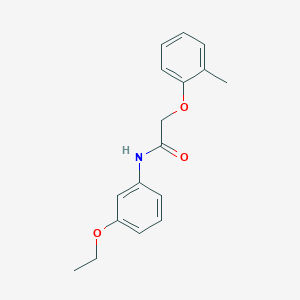

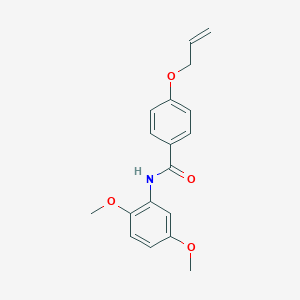

![molecular formula C16H24N2O3 B267271 Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

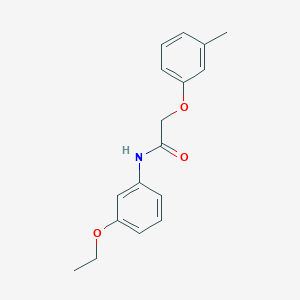

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate, also known as Boc-L-Leucine-4-amino-3-methylphenyl ester, is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research as a building block for the synthesis of various peptides and related compounds.

Mecanismo De Acción

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate acts as a protecting group for the amino group of 4-amino-3-methylphenylacetic acid. The tert-butyl carbamate group is easily removable under mild conditions such as treatment with trifluoroacetic acid (TFA), which allows the amino group to participate in peptide bond formation.

Biochemical and Physiological Effects:

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate does not have any direct biochemical or physiological effects. It is used as a building block for the synthesis of various peptides and related compounds, which may have specific biochemical and physiological effects depending on their structure and function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods without degradation. It is also readily available from commercial sources at reasonable prices. However, it has some limitations such as the need for specialized equipment and expertise for its synthesis and handling. It also requires purification by column chromatography, which can be time-consuming and costly.

Direcciones Futuras

There are several future directions for the research and development of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds. One direction is the synthesis of novel peptidomimetics with improved properties such as increased stability, bioavailability, and selectivity. Another direction is the development of new synthetic methods for the preparation of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds that are more efficient, scalable, and environmentally friendly. Finally, the application of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds in various fields such as drug discovery, diagnostics, and materials science is an area of active research and development.

Aplicaciones Científicas De Investigación

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is widely used in scientific research as a building block for the synthesis of various peptides and related compounds. It is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have unique properties such as high binding affinity, sequence specificity, and resistance to enzymatic degradation, which make them useful for various applications such as gene therapy, diagnostics, and drug discovery.

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable. Peptidomimetics have various applications such as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Propiedades

Nombre del producto |

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate |

|---|---|

Fórmula molecular |

C16H24N2O3 |

Peso molecular |

292.37 g/mol |

Nombre IUPAC |

tert-butyl N-[4-(3-methylbutanoylamino)phenyl]carbamate |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |

Clave InChI |

OKGUDBUCHWSGCI-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)

![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)

![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)

![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)